molecular formula C14H24Cl2N2 B15305668 (3R)-1-(2-phenylpropyl)piperidin-3-amine dihydrochloride

(3R)-1-(2-phenylpropyl)piperidin-3-amine dihydrochloride

Cat. No.: B15305668
M. Wt: 291.3 g/mol
InChI Key: OGEGDRPBIFVTGP-FVLCQKEPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-1-(2-phenylpropyl)piperidin-3-amine dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-1-(2-phenylpropyl)piperidin-3-amine dihydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, the reaction of a suitable amine with a ketone or aldehyde in the presence of a reducing agent can lead to the formation of the piperidine ring.

    Introduction of the Phenylpropyl Group: The phenylpropyl group can be introduced through alkylation reactions. This involves the reaction of the piperidine derivative with a phenylpropyl halide under basic conditions.

    Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

(3R)-1-(2-phenylpropyl)piperidin-3-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used under basic conditions.

Major Products Formed

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Secondary and tertiary amines.

    Substitution: Alkylated or acylated piperidine derivatives.

Scientific Research Applications

(3R)-1-(2-phenylpropyl)piperidin-3-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3R)-1-(2-phenylpropyl)piperidin-3-amine dihydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain receptors in the central nervous system, modulating their activity. This interaction can lead to changes in neurotransmitter release and signal transduction pathways, ultimately affecting physiological processes.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: The parent compound, widely used in organic synthesis.

    Piperine: A naturally occurring alkaloid with various biological activities.

    Matrine: A piperidine alkaloid with potential anticancer properties.

    Evodiamine: Another piperidine derivative with pharmacological effects.

Uniqueness

(3R)-1-(2-phenylpropyl)piperidin-3-amine dihydrochloride is unique due to its specific structural features and the presence of the phenylpropyl group, which imparts distinct pharmacological properties. Its ability to interact with specific receptors in the central nervous system sets it apart from other piperidine derivatives.

Properties

Molecular Formula

C14H24Cl2N2

Molecular Weight

291.3 g/mol

IUPAC Name

(3R)-1-(2-phenylpropyl)piperidin-3-amine;dihydrochloride

InChI

InChI=1S/C14H22N2.2ClH/c1-12(13-6-3-2-4-7-13)10-16-9-5-8-14(15)11-16;;/h2-4,6-7,12,14H,5,8-11,15H2,1H3;2*1H/t12?,14-;;/m1../s1

InChI Key

OGEGDRPBIFVTGP-FVLCQKEPSA-N

Isomeric SMILES

CC(CN1CCC[C@H](C1)N)C2=CC=CC=C2.Cl.Cl

Canonical SMILES

CC(CN1CCCC(C1)N)C2=CC=CC=C2.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.